molecular formula C10H13FO B7942607 3-(3-Fluoro-5-methylphenyl)propan-1-ol

3-(3-Fluoro-5-methylphenyl)propan-1-ol

Cat. No.: B7942607
M. Wt: 168.21 g/mol
InChI Key: SZBQWUOKXZDTAQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol It is a derivative of benzenepropanol, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-5-methylphenyl)propan-1-ol: Similar structure but different position of the hydroxyl group.

    3-(3-Bromo-5-methylphenyl)propan-1-ol: Similar structure with bromine instead of fluorine.

    (1R)-1-(4-Fluoro-3-methylphenyl)propan-1-ol: Similar structure with different stereochemistry

Uniqueness

3-(3-Fluoro-5-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-5-9(3-2-4-12)7-10(11)6-8/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQWUOKXZDTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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